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Compound of Interest

Compound Name:
Methyl 3-amino-2,5-

dichlorobenzoate

Cat. No.: B165919 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl
3-amino-2,5-dichlorobenzoate, a compound of interest in synthetic chemistry and drug

discovery. Due to the limited availability of direct experimental spectra in public databases, this

document combines predicted data, comparative analysis with structurally related compounds,

and standardized experimental protocols to offer a robust spectroscopic profile.

Molecular Structure and Properties
Methyl 3-amino-2,5-dichlorobenzoate

Molecular Formula: C₈H₇Cl₂NO₂[1]

Molecular Weight: 219.05 g/mol

Monoisotopic Mass: 218.98538 Da[1]

Structure:
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Mass spectrometry is a key analytical technique for determining the molecular weight and

elemental composition of a compound. While experimental mass spectra for Methyl 3-amino-
2,5-dichlorobenzoate are not readily available, predicted data from computational models

provide valuable insights into its expected fragmentation patterns under mass spectrometric

analysis.[1]

Table 1: Predicted Mass Spectrometry Data for Methyl 3-amino-2,5-dichlorobenzoate[1]

Adduct Ion Predicted m/z

[M+H]⁺ 219.99266

[M+Na]⁺ 241.97460

[M-H]⁻ 217.97810

[M+NH₄]⁺ 237.01920

[M+K]⁺ 257.94854

[M+H-H₂O]⁺ 201.98264

Data sourced from PubChem predictions.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for elucidating the carbon-hydrogen framework of a molecule.

In the absence of direct experimental spectra for Methyl 3-amino-2,5-dichlorobenzoate, the

following tables provide predicted chemical shifts and a comparative analysis with structurally

similar compounds.

2.2.1. ¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the aromatic protons

and the methyl ester protons. The chemical shifts and coupling patterns of the aromatic protons

are influenced by the positions of the amino and chloro substituents.

Table 2: Predicted ¹H NMR Chemical Shifts for Methyl 3-amino-2,5-dichlorobenzoate and

Comparative Data
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Proton Assignment
Predicted Chemical
Shift (ppm)

Comparative Data:
3-Amino-2,5-
dichlorobenzoic
acid (ppm)[2]

Comparative Data:
Methyl 2,5-
dichlorobenzoate
(ppm)[3][4]

Aromatic CH (H-4) ~ 7.2 - 7.4 Not explicitly assigned ~ 7.4 - 7.6

Aromatic CH (H-6) ~ 6.8 - 7.0 Not explicitly assigned ~ 7.3 - 7.5

-NH₂ ~ 4.0 - 5.0 (broad) Not explicitly assigned -

-OCH₃ ~ 3.8 - 3.9 - ~ 3.9

Note: Predicted shifts are estimations based on standard substituent effects. The amino group

protons (-NH₂) often appear as a broad singlet and its chemical shift can be highly dependent

on solvent and concentration.

2.2.2. ¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the number of unique carbon

environments in the molecule.

Table 3: Predicted ¹³C NMR Chemical Shifts for Methyl 3-amino-2,5-dichlorobenzoate and

Comparative Data
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Carbon
Assignment

Predicted Chemical
Shift (ppm)

Comparative Data:
Methyl 3,5-
dichlorobenzoate
(ppm)[5]

Comparative Data:
Methyl 2,5-
dichlorobenzoate
(ppm)[3]

Carbonyl C=O ~ 165 - 168 ~ 164 ~ 165

Aromatic C-NH₂ ~ 145 - 148 - -

Aromatic C-Cl (C-2) ~ 118 - 122 ~ 135 ~ 134

Aromatic C-Cl (C-5) ~ 115 - 119 ~ 135 ~ 130

Aromatic CH (C-4) ~ 130 - 133 ~ 128 ~ 132

Aromatic CH (C-6) ~ 116 - 120 ~ 128 ~ 131

Aromatic C-COOCH₃ ~ 132 - 135 ~ 133 ~ 132

-OCH₃ ~ 52 - 53 ~ 53 ~ 53

Note: Predicted shifts are estimations based on standard substituent effects.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR

spectrum of Methyl 3-amino-2,5-dichlorobenzoate is expected to show characteristic

absorption bands for the N-H, C=O, C-O, and C-Cl bonds, as well as aromatic C-H and C=C

stretches.

Table 4: Expected IR Absorption Bands for Methyl 3-amino-2,5-dichlorobenzoate
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Functional Group
Expected Wavenumber
(cm⁻¹)

Description

N-H Stretch 3300 - 3500

Two bands, asymmetric and

symmetric stretching of the

primary amine.

Aromatic C-H Stretch 3000 - 3100 Sharp, medium intensity.

C=O Stretch (Ester) 1710 - 1730 Strong, sharp absorption.

Aromatic C=C Bending 1500 - 1600 Medium to strong absorptions.

C-N Stretch 1250 - 1350 Medium intensity.

C-O Stretch (Ester) 1100 - 1300
Two bands, asymmetric and

symmetric stretching.

C-Cl Stretch 600 - 800 Strong to medium intensity.

Comparative IR data for Methyl 2,5-dichlorobenzoate can be found in various databases and

shows a strong carbonyl peak around 1730 cm⁻¹.[6]

Experimental Protocols
The following are detailed, generalized protocols for acquiring the spectroscopic data

discussed above. These represent standard methodologies and should be adapted as

necessary for specific instrumentation and sample characteristics.

NMR Spectroscopy Protocol
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra.

Methodology:

Sample Preparation:

Weigh approximately 5-10 mg of Methyl 3-amino-2,5-dichlorobenzoate.
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Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃,

DMSO-d₆) in a clean, dry NMR tube.

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

Instrumentation:

A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better

resolution.

¹H NMR Acquisition:

Tune and shim the spectrometer for the specific sample.

Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-

45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

Collect a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition:

Switch the spectrometer to the ¹³C nucleus frequency.

Use a proton-decoupled pulse sequence to simplify the spectrum.

A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans (e.g., 1024 or

more) are typically required due to the lower natural abundance and sensitivity of the ¹³C

nucleus.

Data Processing:

Apply Fourier transformation to the acquired free induction decays (FIDs).

Phase and baseline correct the spectra.

Calibrate the chemical shift scale using the TMS signal.

Integrate the peaks in the ¹H NMR spectrum and identify the chemical shifts and coupling

constants.
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Identify the chemical shifts of the peaks in the ¹³C NMR spectrum.

FT-IR Spectroscopy Protocol
Objective: To obtain a high-quality infrared spectrum to identify functional groups.

Methodology (for a solid sample using the KBr pellet method):[7]

Sample Preparation:

Grind 1-2 mg of Methyl 3-amino-2,5-dichlorobenzoate with approximately 100-200 mg

of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a

fine, homogeneous powder is obtained.[7]

Transfer the powder to a pellet-pressing die.

Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or

translucent pellet.[7]

Instrumentation:

A Fourier Transform Infrared (FT-IR) spectrometer.

Data Acquisition:

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

Acquire a background spectrum of the empty sample compartment.

Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

Data Processing:

The instrument software will automatically ratio the sample spectrum against the

background spectrum to produce the final absorbance or transmittance spectrum.
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Identify the characteristic absorption bands and assign them to the corresponding

functional groups.

Mass Spectrometry Protocol
Objective: To determine the molecular weight and fragmentation pattern of the compound.

Methodology (using Electrospray Ionization - ESI):[8]

Sample Preparation:

Prepare a dilute solution of Methyl 3-amino-2,5-dichlorobenzoate (approximately 1

mg/mL) in a suitable solvent such as methanol or acetonitrile.[8]

Further dilute this stock solution to a final concentration of 1-10 µg/mL with the same

solvent.[8]

If necessary, add a small amount of an acid (e.g., formic acid) or base to promote

ionization.

Instrumentation:

A mass spectrometer equipped with an electrospray ionization (ESI) source.

Data Acquisition:

Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).

Optimize the ESI source parameters (e.g., capillary voltage, nebulizer gas pressure,

drying gas flow rate, and temperature) to obtain a stable and strong signal.

Acquire the mass spectrum in the positive and/or negative ion mode over an appropriate

m/z range.

Data Processing:

Identify the molecular ion peak (e.g., [M+H]⁺ or [M-H]⁻).

Analyze the fragmentation pattern to identify characteristic fragment ions.
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Compare the observed m/z values with the predicted values to confirm the elemental

composition.

Visualized Workflows
General Spectroscopic Analysis Workflow
This diagram illustrates the typical workflow for the spectroscopic analysis of a chemical

compound.

Sample Preparation
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Data Processing & Interpretation

Compound Synthesis
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Caption: General workflow for spectroscopic analysis.

NMR Experimental Workflow
This diagram outlines the key steps involved in a typical NMR experiment.

Sample Preparation
(Dissolution in deuterated solvent)

Instrument Setup
(Tuning, Shimming)

Data Acquisition
(Pulse sequence, Scans)

Data Processing
(FT, Phasing, Baseline Correction)

Spectral Analysis
(Chemical Shift, Integration, Coupling)

Click to download full resolution via product page

Caption: Workflow for an NMR experiment.

This technical guide provides a foundational understanding of the spectroscopic properties of

Methyl 3-amino-2,5-dichlorobenzoate. For definitive structural confirmation, the acquisition of

experimental data for the pure compound is recommended.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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